Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate is an organic compound that features a fluorinated cyclopropyl group attached to a dioxobutanoate ester
Preparation Methods
One common method is the Stille cross-coupling reaction, which uses a (1-fluorocyclopropyl)tin reagent to introduce the fluorocyclopropyl group to the dioxobutanoate ester . This reaction is performed under mild conditions and is compatible with a variety of functional groups.
Industrial production methods for this compound may involve similar cross-coupling reactions, optimized for large-scale synthesis. The use of bench-stable reagents and scalable reaction conditions are crucial for efficient industrial production .
Chemical Reactions Analysis
Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorocyclopropyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying the effects of fluorinated groups on biological activity.
Mechanism of Action
The mechanism by which Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate exerts its effects involves interactions with molecular targets through its fluorinated cyclopropyl group. This group can influence the compound’s conformation, pKa, and lipophilicity, thereby affecting its binding to biological targets and its overall pharmacokinetic profile . The specific pathways involved depend on the context in which the compound is used, such as in drug design or material science.
Comparison with Similar Compounds
Methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate can be compared to other fluorinated compounds, such as trifluoromethylated aromatics and other fluorocyclopropyl derivatives. Its uniqueness lies in the specific arrangement of the fluorocyclopropyl group and the dioxobutanoate ester, which imparts distinct chemical and physical properties .
Similar compounds include:
Trifluoromethylated aromatics: Widely used in pharmaceuticals and agrochemicals.
Other fluorocyclopropyl derivatives: Used in various chemical syntheses and applications.
Properties
IUPAC Name |
methyl 4-(1-fluorocyclopropyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO4/c1-13-7(12)5(10)4-6(11)8(9)2-3-8/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGHQMBMNXLNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1(CC1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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